molecular formula C18H30ClNO B1397687 3-(2,4-Di-tert-butylphenoxy)pyrrolidine hydrochloride CAS No. 1220017-79-7

3-(2,4-Di-tert-butylphenoxy)pyrrolidine hydrochloride

Cat. No.: B1397687
CAS No.: 1220017-79-7
M. Wt: 311.9 g/mol
InChI Key: GEYASWZHWOQZIA-UHFFFAOYSA-N
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Description

3-(2,4-Di-tert-butylphenoxy)pyrrolidine hydrochloride is a pyrrolidine derivative characterized by a phenoxy group substituted with two tert-butyl groups at the 2- and 4-positions. Such properties are critical in pharmaceutical intermediates or agrochemical applications where steric hindrance and metabolic resistance are desirable .

Properties

IUPAC Name

3-(2,4-ditert-butylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.ClH/c1-17(2,3)13-7-8-16(15(11-13)18(4,5)6)20-14-9-10-19-12-14;/h7-8,11,14,19H,9-10,12H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYASWZHWOQZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CCNC2)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Di-tert-butylphenoxy)pyrrolidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Di-tert-butylphenoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-(2,4-di-tert-butylphenoxy)pyrrolidine hydrochloride with analogous compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties
3-(2,4-Di-tert-butylphenoxy)pyrrolidine HCl C₁₈H₃₀ClNO* ~324.0 (estimated) 2,4-di-tert-butylphenoxy High lipophilicity, steric hindrance
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl C₁₁H₁₃ClF₃NO 267.68 4-trifluoromethylphenoxy Polar, electron-withdrawing CF₃ group
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]pyrrolidine HCl C₁₈H₃₀ClNO 311.89 4-(tetramethylbutyl)phenoxy Moderate bulk, branched alkyl chain
3-(2-Methoxy-4-propylphenoxy)pyrrolidine HCl C₁₄H₂₂ClNO₂ 271.79 2-methoxy, 4-propylphenoxy Electron-donating OCH₃, linear alkyl
3-(Boc-amino)pyrrolidine HCl C₁₀H₂₁ClN₂O₂ 236.74 Boc-protected amino group Amino functionality, acid-labile protection

*Estimated based on analogs in .

Key Observations:
  • Lipophilicity : The tert-butyl substituents in the target compound likely increase logP compared to trifluoromethyl () or methoxy () analogs, favoring membrane permeability but reducing aqueous solubility .
  • Electronic Properties : Unlike the electron-withdrawing trifluoromethyl group () or electron-donating methoxy group (), tert-butyl substituents are weakly electron-donating, which may stabilize adjacent reactive sites .

Biological Activity

3-(2,4-Di-tert-butylphenoxy)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H34ClNOC_{20}H_{34}ClNO with a molecular weight of approximately 339.95 g/mol. The compound features a pyrrolidine ring substituted with a phenoxy group that has two tert-butyl groups at the para positions of the aromatic ring. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it suitable for various biochemical applications .

The biological activity of this compound is primarily attributed to its ability to modulate cellular processes through interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Modulation : The compound can bind to enzymes, influencing their activity and leading to alterations in metabolic pathways . Studies indicate its potential role in drug metabolism and detoxification processes via interactions with cytochrome P450 enzymes .
  • Receptor Interaction : It may act on neural receptors, affecting neurotransmitter release and signaling pathways. This property makes it a candidate for developing receptor ligands .

Neuroprotective Properties

The compound's interactions with neurotransmitter systems suggest possible neuroprotective effects. A study on related compounds indicated that they could provide neuroprotection in models of oxidative stress, which is relevant for neurodegenerative diseases .

Case Study 1: Antiparkinsonian Activity

A study involving structurally similar compounds demonstrated their efficacy as dual-target ligands for Parkinson's disease treatment. The compounds showed significant inhibition of monoamine oxidase B (MAO B) and high affinity for histamine receptors, indicating potential therapeutic benefits in regulating dopamine levels .

Case Study 2: Toxicity Assessment

In vitro studies on related compounds revealed that while some exhibited cytotoxic effects at high concentrations, others showed promising safety profiles. For example, toxicity was notably lower compared to traditional cytostatic drugs like doxorubicin at equivalent doses . This suggests that this compound may have a favorable safety margin.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityKey Findings
3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-oneContains hydroxy groupAnti-inflammatoryDual inhibition of prostaglandin and leukotriene synthesis; comparable to indomethacin
4-tert-Butylphenoxy derivativesVaries in amine substitutionNeuroprotectiveEffective against oxidative damage in neuronal models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,4-Di-tert-butylphenoxy)pyrrolidine hydrochloride
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